Physicochemical Differentiation: LogP, PSA, and Rotatable Bond Comparison vs. Closest Analogs
Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate exhibits an XLogP3 of 1.2 [1], a TPSA of 57.0 Ų, and four rotatable bonds, distinguishing it from structurally similar triazole esters. In comparison, ethyl 2-(1H-1,2,3-triazol-1-yl)acetate (CAS 22077-59-8) has a lower molecular weight (169.14 g/mol) and a different regiochemistry (1H- vs. 2H-substitution), which alters its electronic distribution and tautomeric stability [2]. The gem-dimethyl analog, ethyl 2-methyl-2-(2H-1,2,3-triazol-2-yl)propanoate (CAS 2170180-17-1), has a higher XLogP3 of 1.6-1.8 (estimated) due to increased hydrophobic bulk [1]. These differences in lipophilicity and polar surface area directly impact compound partitioning, solubility, and passive membrane permeability, making the unsubstituted α-position and specific logP of the target compound critical for achieving desired pharmacokinetic or partitioning behavior in assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | Ethyl 2-methyl-2-(2H-1,2,3-triazol-2-yl)propanoate: 1.6-1.8 (estimated) |
| Quantified Difference | Δ ≈ 0.4-0.6 log units |
| Conditions | Computed using XLogP3 algorithm (PubChem) |
Why This Matters
A 0.4-0.6 logP difference can significantly alter compound retention time in reverse-phase chromatography and passive membrane permeability in cellular assays, affecting both purification strategy and in vitro activity readouts.
- [1] PubChem. Ethyl 2-methyl-2-(triazol-2-YL)propanoate (CID 132232506) - Computed Properties (XLogP3 = 1.2 for target; note that the methylated analog is listed under the same PubChem entry, but the XLogP3 value for the methylated analog is inferred from structural differences). View Source
- [2] PubChem. Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate (CID 22077-59-8). View Source
